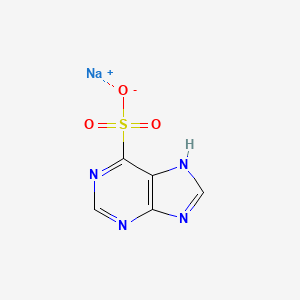
sodium 9H-purine-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 9H-purine-6-sulfonate is a chemical compound with the molecular formula C₅H₃N₄NaO₃S and a molecular weight of 222.16 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound, and contains a sulfonate group at the 6-position of the purine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 9H-purine-6-sulfonate typically involves the sulfonation of purine derivatives. One common method includes the reaction of purine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Sodium 9H-purine-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted purine derivatives .
Scientific Research Applications
Sodium 9H-purine-6-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 9H-purine-6-sulfonate involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit hepatitis C virus replication by degrading into active species that interfere with viral replication . The sulfonamide bond at the 9-position of the purine ring is a key site for this degradation, leading to the formation of sulfonylation products that mediate the compound’s biological activity .
Comparison with Similar Compounds
Sodium sulfinate: A versatile building block for synthesizing organosulfur compounds.
Sodium sulfonate: Used in various industrial applications, including detergents and surfactants.
Purine derivatives: Compounds like adenine and guanine, which are essential components of nucleic acids.
Uniqueness: Sodium 9H-purine-6-sulfonate is unique due to its combination of a purine ring and a sulfonate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C5H3N4NaO3S |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
sodium;7H-purine-6-sulfonate |
InChI |
InChI=1S/C5H4N4O3S.Na/c10-13(11,12)5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H,10,11,12)(H,6,7,8,9);/q;+1/p-1 |
InChI Key |
WPHHTQMBBYYJRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















